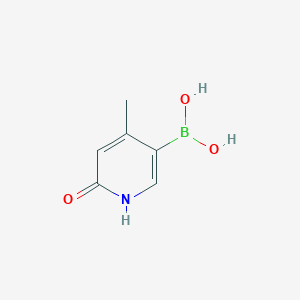

(6-Hydroxy-4-methylpyridin-3-yl)boronic acid

Description

Properties

IUPAC Name |

(4-methyl-6-oxo-1H-pyridin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO3/c1-4-2-6(9)8-3-5(4)7(10)11/h2-3,10-11H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPZBFCSEJAVDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CNC(=O)C=C1C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(6-Hydroxy-4-methylpyridin-3-yl)boronic acid chemical structure and properties

The following technical guide details the structural characteristics, physicochemical properties, and synthetic utility of (6-Hydroxy-4-methylpyridin-3-yl)boronic acid .

Structural Identity, Physicochemical Properties, and Synthetic Applications

CAS Registry Number: 1598436-72-6

Molecular Formula:

Executive Summary

(6-Hydroxy-4-methylpyridin-3-yl)boronic acid is a functionalized heterocyclic building block primarily used in the development of kinase inhibitors and molecules targeting protein-protein interactions.

While nomenclature defines it as a "hydroxypyridine," this compound exhibits complex tautomeric behavior that dictates its reactivity. It effectively functions as a 2-pyridone-5-boronic acid derivative. Understanding this duality is critical for successful isolation, storage, and cross-coupling reactions. This guide addresses the specific challenges of handling this amphoteric scaffold, including solubility limitations and catalyst poisoning during Suzuki-Miyaura couplings.

Structural Identity & Tautomerism

The reactivity of this molecule cannot be understood without analyzing its tautomeric equilibrium. While the IUPAC name suggests a pyridine ring with a hydroxyl group, the thermodynamically favored form in both solution and solid state is the 2-pyridone (lactam) .

The Lactam-Lactim Equilibrium

The proton on the oxygen (lactim form) transfers to the nitrogen (lactam form), creating a polar, amide-like linkage.

-

Lactim Form (Minor): Aromatic pyridine character; favored only in highly dilute non-polar conditions or when O-protected.

-

Lactam Form (Major): Non-aromatic (in the strict Hückel sense) cyclic amide; dominates in aqueous/polar media and crystal lattices due to strong intermolecular hydrogen bonding (N-H···O=C).

This equilibrium impacts chemical behavior:

-

Nucleophilicity: The oxygen is a poor nucleophile; the nitrogen is non-basic (amide-like).

-

Solubility: High polarity and dimerization lead to poor solubility in standard organic solvents (DCM, Toluene) but moderate solubility in DMSO, MeOH, or aqueous base.

Visualization of Structural Dynamics

The following diagram illustrates the tautomeric shift and the resulting dimerization that complicates solubility.

Figure 1: Tautomeric equilibrium shifting toward the stable 2-pyridone form, leading to dimerization.

Physicochemical Properties & Stability[1][2][3]

Protodeboronation Risks

Unlike 2-pyridyl boronic acids, which are notoriously unstable due to rapid protodeboronation (C-B bond cleavage), the 3-pyridyl/5-pyridone position of the boron in this molecule offers enhanced stability.

-

Mechanism: 2-pyridyl boronic acids decompose via a zwitterionic intermediate where the nitrogen lone pair facilitates C-B cleavage.[1] In (6-Hydroxy-4-methylpyridin-3-yl)boronic acid, the boron is meta to the nitrogen (in the pyridine sense) or para to the carbonyl (in the pyridone sense), disrupting this decomposition pathway.

-

Practical Implication: The compound can be isolated as a free acid, but long-term storage requires protection from moisture to prevent slow hydrolysis or anhydride formation.

Key Data Summary[1][5][6][7]

| Property | Value / Characteristic | Implication for Research |

| Physical State | White to off-white solid | Exists often as a boroxine (anhydride) mixture.[2] |

| pKa (Acidic) | ~8.5 (Boronic acid), ~11 (Pyridone NH) | Requires careful pH control during extraction. |

| Solubility | DMSO, DMF, MeOH, Aqueous Base | Avoid non-polar solvents for reactions. |

| Storage | 2–8°C, Inert Atmosphere | Hygroscopic; store under Argon/Nitrogen. |

| Stability | Moderate | More stable than 2-pyridyl isomers; less stable than phenylboronic acid. |

Synthetic Utility: Suzuki-Miyaura Coupling[2][8]

Using this boronic acid in cross-coupling reactions presents two challenges:

-

Catalyst Poisoning: The pyridone oxygen and nitrogen can coordinate to Palladium, arresting the catalytic cycle.

-

Solubility: The compound may not dissolve in standard Toluene/Water biphasic systems.

Optimized Coupling Protocol

To overcome these issues, use Buchwald-type ligands (e.g., XPhos, SPhos) which are bulky enough to prevent substrate coordination to the metal center, and use a solvent system that solubilizes the pyridone.

Protocol: Coupling with Aryl Bromides

Reagents:

-

(6-Hydroxy-4-methylpyridin-3-yl)boronic acid (1.2 equiv)

-

Aryl Bromide (1.0 equiv)

-

Catalyst:

(2 mol%) + XPhos (4-8 mol%) OR -

Base:

(3.0 equiv) - Superior to Carbonate for heteroaromatics. -

Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Methodology:

-

Degassing: Charge a reaction vial with the boronic acid, aryl bromide, and base. Evacuate and backfill with Argon (

). -

Solvent Addition: Add degassed Dioxane/Water. The boronic acid may not fully dissolve immediately; this is acceptable.

-

Catalyst Addition: Add the Pd source and ligand (or pre-formed catalyst) under positive Argon pressure.

-

Reaction: Heat to 90–100°C. The mixture usually clears as the reaction progresses and the boronic acid is consumed.

-

Workup:

-

Critical Step: Do not simply extract with neutral water. The product likely contains the pyridone motif.

-

Adjust aqueous layer pH to ~6–7.

-

Extract with EtOAc or n-Butanol (if very polar).

-

Wash organic layer with brine, dry over

.

-

Alternative Strategy: The "Protected" Route

If the free hydroxy-boronic acid fails to couple or yields are low, the standard industry workaround is to use the O-protected derivative (2-methoxy-4-methylpyridin-5-yl)boronic acid.

Figure 2: Strategic workflow using the O-protected intermediate to avoid catalyst poisoning and solubility issues.

Synthesis of the Core Scaffold

For researchers needing to synthesize the boronic acid de novo rather than purchasing it, the Lithium-Halogen Exchange method is preferred over direct borylation of the free pyridone.

Precursor: 2-Methoxy-5-bromo-4-methylpyridine (CAS: 1083168-87-9 equivalent).

Protocol:

-

Setup: Flame-dry a flask under Argon. Add the brominated precursor and anhydrous THF. Cool to -78°C .[3]

-

Lithiation: Add

-BuLi (1.1 equiv) dropwise. Stir for 30–60 mins. Note: The methoxy group directs and stabilizes the lithiated species. -

Quench: Add Triisopropyl borate (

, 1.5 equiv) rapidly. -

Hydrolysis: Allow to warm to Room Temperature (RT). Quench with 2N HCl.

-

Deprotection (In-situ): To get the hydroxy boronic acid, reflux the mixture in acidic conditions (HBr/AcOH) to cleave the methyl ether.

-

Isolation: Neutralize carefully to pH ~7 to precipitate the zwitterionic product.

Therapeutic Relevance

This scaffold is highly valued in Medicinal Chemistry for two reasons:

-

H-Bond Donor/Acceptor: The pyridone motif mimics the amide backbone of peptides, making it an excellent binder to the hinge region of Kinases (ATP-competitive inhibition).

-

Bioisostere: It acts as a bioisostere for phenol or benzoic acid moieties, improving metabolic stability (blocking Phase II conjugation) while maintaining polarity.

References

-

Structural Analysis of Pyridyl Boronic Acids

-

Title: Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[4]

- Source: Wiley-VCH.

-

Link:

-

-

Protodeboronation Mechanisms

-

Suzuki Coupling of Pyridones

-

MIDA Boronates (Stabilization Strategy)

- Title: A Simple and General Solution for the Suzuki-Miyaura Coupling of Unstable 2-Pyridylboronic Acids.

- Source: Sigma-Aldrich / N

-

Link:

Sources

A Senior Application Scientist's Guide to 6-hydroxy-4-methylpyridin-3-ylboronic Acid and Its Pinacol Ester Derivative: A Comparative Analysis for Advanced Synthesis

Abstract

Boronic acids and their ester derivatives are foundational pillars in modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions.[1][2] Within the expansive library of these reagents, heteroaromatic boronic acids are of paramount importance in the fields of medicinal chemistry and materials science. This technical guide provides an in-depth, comparative analysis of 6-hydroxy-4-methylpyridin-3-ylboronic acid and its corresponding pinacol ester derivative. Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the nuanced differences in stability, synthesis, handling, and reactivity that dictate the selection of one reagent over the other in a laboratory setting. We will delve into the causality behind experimental choices, offering field-proven insights to empower scientists to optimize their synthetic strategies and achieve more reliable, reproducible outcomes.

Introduction: The Dichotomy of a Key Synthetic Building Block

The Suzuki-Miyaura cross-coupling reaction has revolutionized the construction of carbon-carbon bonds, enabling the synthesis of complex molecules with remarkable efficiency.[3][4][5] Central to this transformation is the organoboron reagent, which can exist as a free boronic acid or a more derivatized form, such as a boronic ester.[3] The choice between these two forms is not trivial; it is a critical decision that impacts the entire workflow, from initial synthesis and purification to storage and final reaction performance.

6-hydroxy-4-methylpyridin-3-ylboronic acid is a valuable heterocyclic building block, incorporating a pyridine scaffold found in numerous pharmacologically active compounds.[6] However, like many boronic acids, it presents challenges related to its stability and handling.[7][8] The conversion to its pinacol ester derivative is a common strategy to mitigate these issues.[9][10] This guide will dissect the fundamental differences between these two compounds, providing a clear rationale for their respective applications.

Physicochemical Properties: A Tale of Stability and Handling

The primary distinction between a boronic acid and its pinacol ester lies in the nature of the groups attached to the boron atom. This structural difference has profound implications for their physical and chemical properties.

6-hydroxy-4-methylpyridin-3-ylboronic Acid: The Polar Progenitor

The free boronic acid possesses two hydroxyl groups on the boron atom, making it a highly polar molecule.[7] This inherent polarity governs its behavior:

-

Structure and Dehydration: Boronic acids have a well-documented tendency to undergo intermolecular dehydration to form cyclic anhydrides known as boroxines.[10] This is a reversible equilibrium that is highly sensitive to the presence of water, making it difficult to obtain the pure, monomeric boronic acid with a consistent molecular weight.[11] This can lead to inconsistencies in stoichiometry when used in reactions.

-

Physical State and Purification: Due to their polarity and potential for hydrogen bonding, boronic acids are typically crystalline solids.[12] However, their purification can be challenging. They often exhibit poor solubility in common organic solvents used for chromatography and are prone to streaking on silica gel.[7] Recrystallization is the most common purification method, but the choice of solvent can influence the equilibrium between the acid and its boroxine form.[12]

-

Protodeboronation: The carbon-boron bond in boronic acids can be susceptible to cleavage under certain conditions (protodeboronation), particularly at non-neutral pH, leading to the loss of the desired functional group.[13]

The Pinacol Ester Derivative: A Shielded and Stabilized Form

The conversion of the boronic acid to its pinacol ester involves reacting it with pinacol (2,3-dimethyl-2,3-butanediol) to form a five-membered dioxaborolane ring.[12] This structural modification significantly enhances the compound's stability and handling characteristics.[10][14]

-

Enhanced Stability: The bulky methyl groups of the pinacol backbone provide steric shielding to the vacant p-orbital of the boron atom.[10] This steric hindrance reduces the boron's Lewis acidity, making the pinacol ester far less susceptible to dehydration and boroxine formation.[10][15] The result is a well-defined, monomeric species that is more robust and shelf-stable.[16]

-

Improved Handling and Purification: Pinacol esters are considerably less polar than their corresponding acids. This often translates to better solubility in a wider range of organic solvents and significantly improved behavior during silica gel chromatography, making them easier to purify and isolate.[17][18]

-

Hydrolytic Liability: While significantly more stable, the pinacol ester is not inert. The boron-oxygen bonds can be hydrolyzed to regenerate the free boronic acid.[14][19] This hydrolysis is often slow in neutral water but can be accelerated under acidic or highly basic conditions.[20] This susceptibility to hydrolysis is a critical factor in both storage and reaction mechanics.[21][22]

Data Presentation: Comparative Physicochemical Properties

| Property | 6-hydroxy-4-methylpyridin-3-ylboronic acid | 6-hydroxy-4-methylpyridin-3-ylboronic acid Pinacol Ester | Rationale for Difference |

| Structure | R-B(OH)₂ | R-B(O₂C₆H₁₂) | Esterification with pinacol forms a cyclic boronate. |

| Polarity | High | Moderate to Low | Replacement of polar -OH groups with a less polar pinacol moiety. |

| Stability | Prone to dehydration (boroxine formation). | Generally stable; resistant to boroxine formation.[16] | Steric shielding of the boron atom by the pinacol group.[10] |

| Purification | Challenging by chromatography; typically recrystallized.[7] | Amenable to standard silica gel chromatography. | Lower polarity and prevention of on-column degradation. |

| Handling | Hygroscopic; requires careful drying and storage. | Less sensitive to atmospheric moisture but not immune to hydrolysis.[14] | Defined, less reactive structure. |

| Solubility | Soluble in polar solvents (e.g., water, methanol). | Soluble in a wider range of organic solvents (e.g., ethers, esters, hydrocarbons). | Reduced polarity. |

Synthesis and Purification Workflows

The choice between the boronic acid and its pinacol ester often begins with their synthesis. The ease of preparation and purification can be a determining factor in a research or process development setting.

Diagram: Synthetic Pathways

Caption: Synthetic routes to the boronic acid and its pinacol ester derivative.

Experimental Protocol 1: Synthesis of 3-Pyridylboronic Acid (General Procedure)

This protocol is a generalized representation based on common methods for synthesizing pyridyl boronic acids and should be adapted and optimized for the specific substrate.[11]

-

Setup: To an oven-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add a solution of 3-bromo-4-methyl-6-hydroxypyridine in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture for 1 hour at -78 °C. Causality: This step generates a highly reactive 3-lithiopyridine intermediate. The low temperature is critical to prevent side reactions.[11]

-

Borylation: To the reaction mixture, add triisopropyl borate dropwise, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. Causality: The aryllithium species nucleophilically attacks the electrophilic boron atom of the borate ester.

-

Workup: Cool the mixture to 0 °C and quench by the slow addition of aqueous HCl (e.g., 2 M) until the solution is acidic (pH ~2). Stir vigorously for 1-2 hours. Causality: The acidic workup hydrolyzes the borate ester intermediate to the desired boronic acid.

-

Isolation: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove organic impurities. Adjust the pH of the aqueous layer to ~7.4 with a base (e.g., NaOH). The product may precipitate or can be extracted with an appropriate solvent.

-

Purification: The crude boronic acid is typically purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Experimental Protocol 2: Synthesis of Boronic Acid Pinacol Ester from Boronic Acid

This is a common and straightforward esterification procedure.[23]

-

Setup: In a round-bottom flask, suspend the 6-hydroxy-4-methylpyridin-3-ylboronic acid (1.0 equiv), pinacol (1.0-1.1 equiv), and a dehydrating agent like anhydrous magnesium sulfate (1.5 equiv) in a suitable solvent such as diethyl ether or THF.[23]

-

Reaction: Stir the suspension under an inert atmosphere at room temperature for 24 hours. Causality: The reaction is an equilibrium. The dehydrating agent removes the water byproduct, driving the reaction towards the ester product according to Le Châtelier's principle.

-

Workup: Filter the suspension to remove the magnesium sulfate. Concentrate the filtrate under reduced pressure.

-

Purification: The crude pinacol ester can often be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Reactivity and Application in Suzuki-Miyaura Cross-Coupling

The ultimate utility of these reagents lies in their performance in cross-coupling reactions. While both the acid and the ester can be used, their reactivity profiles and the optimal conditions required can differ significantly.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Caption: The Suzuki-Miyaura cycle showing activation of boronic acid and ester.

The Crucial Transmetalation Step

The key step involving the organoboron reagent is transmetalation, where the organic group (R) is transferred from the boron atom to the palladium center.[2] It is widely accepted that the neutral boronic acid or ester is not the active transmetalating agent.[24] Activation by a base is required to form a more nucleophilic "ate" complex (a boronate), which then readily participates in the transmetalation.[25]

-

Activation of Boronic Acid: The free boronic acid reacts with a base (e.g., hydroxide, carbonate) to form a tetrahedral hydroxoboronate complex, [R-B(OH)₃]⁻. This species is significantly more electron-rich and reactive towards the palladium(II) center than the neutral, trigonal planar boronic acid.

-

Activation of Pinacol Ester: Similarly, the pinacol ester must be activated. This can occur via reaction with a base to form a species like [R-B(pin)(OH)]⁻. The transmetalation kinetics from pinacol esters can sometimes be slower than from the corresponding boronic acids under identical conditions, which can be attributed to the steric bulk of the pinacol group hindering the approach to the palladium center.[24] However, this can also be an advantage, as a slow, steady release of the active boronate can suppress side reactions.

Practical Implications and Field Insights

-

Reproducibility: Pinacol esters generally offer higher reproducibility in cross-coupling reactions.[13] This is because they are stable, well-defined monomeric compounds. When weighing out a boronic acid, one might unknowingly be using a mixture of the monomer and its boroxine anhydride, leading to stoichiometric errors and variable reaction outcomes.

-

Reaction Conditions: While both require a base, the optimal base and solvent system may differ. The higher stability of pinacol esters makes them compatible with a broader range of conditions. Some modern, highly active catalyst systems are specifically optimized for use with boronic esters.[26]

-

Yields and Purity: In many cases, using the pinacol ester can lead to higher yields and cleaner reaction profiles.[17] This is often due to the suppression of protodeboronation and other side reactions associated with the less stable free boronic acid.

Analysis, Storage, and Handling: Ensuring Reagent Integrity

The proper analysis and storage of these reagents are critical for successful and reproducible research.

-

Storage:

-

Boronic Acid: Must be stored in a tightly sealed container, preferably in a desiccator, to protect it from atmospheric moisture which can alter the monomer/boroxine equilibrium.

-

Pinacol Ester: While more robust, it should still be stored in a cool, dry place away from light. To ensure long-term integrity, especially for high-purity batches, storage under an inert atmosphere (nitrogen or argon) is highly recommended to prevent slow hydrolysis.[14]

-

-

Analytical Characterization:

-

NMR Spectroscopy: Provides clear structural confirmation for both compounds. For the pinacol ester, the characteristic singlet for the four equivalent methyl groups on the pinacol moiety is a key diagnostic signal.

-

Chromatography (HPLC/LC-MS): Analyzing boronic acids by reversed-phase HPLC can be problematic due to their high polarity (poor retention) and potential for on-column interactions or degradation.[19] Pinacol esters are generally more amenable to these techniques. However, on-column hydrolysis can still occur, especially with acidic mobile phase additives, leading to peak tailing or the appearance of the corresponding boronic acid peak.[20][22] Specialized techniques like non-aqueous capillary electrophoresis (NACE) have been developed for the accurate analysis of both boronic acids and their esters, avoiding issues of hydrolysis during analysis.[21]

-

Conclusion: A Strategic Choice for the Synthetic Chemist

The decision to use 6-hydroxy-4-methylpyridin-3-ylboronic acid or its pinacol ester derivative is a strategic one, guided by the specific demands of the synthetic task at hand.

-

Choose the Pinacol Ester for:

-

Enhanced Stability and Shelf-Life: When the reagent will be stored for extended periods or used in multi-step syntheses.

-

Ease of Purification: When high purity is critical and chromatographic purification is the desired method.

-

Reproducibility: For reactions where precise stoichiometry is crucial, particularly in process development and scale-up.

-

Compatibility: When reaction conditions might be harsh or incompatible with the more labile free boronic acid.

-

-

Consider the Boronic Acid When:

-

Direct Use is Required: In applications where the free boronic acid is the desired final functionality (e.g., in certain sensors or biological probes).

-

Ester Hydrolysis is Problematic: If the in-situ hydrolysis of the pinacol ester proves to be the rate-limiting step or is inefficient under the desired reaction conditions.

-

Cost and Simplicity: For initial exploratory work, the direct synthesis of the boronic acid might be a more straightforward, one-step transformation from the borate ester intermediate.

-

Ultimately, the pinacol ester derivative stands out as the more robust, reliable, and versatile tool for the modern synthetic chemist. Its superior handling properties and the reproducibility it imparts to critical reactions like the Suzuki-Miyaura coupling make it the preferred choice for the majority of applications in drug discovery and development. By understanding the fundamental principles that govern the behavior of both species, researchers can make informed decisions, troubleshoot effectively, and accelerate their path to innovation.

References

- Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis.

- Halliwell, C. (Ed.). (2001). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH.

- Poster Board #1276. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Conference Proceedings.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Properties and Handling of Allylboronic Acid Pinacol Ester. Company Publication.

- Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publication.

- Al-Zoubi, R. M., et al. (2022). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Scientific Reports.

- Mancilla, T., et al. (2014). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods.

- Al-Zoubi, R. M., & Marion, T. R. (2022). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. MDPI.

- Mossine, A. V., et al. (2025). Ethyl Pinacol Boronates as Advantageous Precursors for Copper-Mediated Radiofluorination. Organic Letters.

- Enamine. (n.d.). (Dimethylphenylsilyl)boronic acid pinacol ester. Enamine Product Page.

- Tanaka, K., et al. (2024). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. MDPI.

- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Application Note.

- ResearchGate. (2025). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate Publication.

- Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Letters.

- BenchChem Technical Support Team. (2025). A Researcher's Guide to Boronic Ester Stability: A Comparative Analysis. BenchChem Whitepaper.

- ResearchGate. (n.d.). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Request PDF.

- Ertl, P., & Jelfs, S. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv.

- Dreher, S. D., et al. (2016). Selective and Serial Suzuki−Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.

- Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.

- Vedejs, E., et al. (n.d.). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.

- Wikipedia. (n.d.). Suzuki reaction. Wikipedia.

- Organic Syntheses. (n.d.). Isobutylboronic acid pinacol ester. Organic Syntheses Procedure.

- Wang, L., et al. (2014). Direct Synthesis of Arylboronic Pinacol Esters from Arylamines. The Royal Society of Chemistry.

- Stopić, S., et al. (2019). On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. Conference Paper.

- MySkinRecipes. (n.d.). 4-Methoxy-6-methylpyridin-3-ylboronic acid. Product Page.

- Lévesque, F., et al. (2024). Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry. ChemRxiv.

- BLDpharm. (n.d.). (6-Hydroxy-4-methylpyridin-3-yl)boronic acid. BLDpharm Product Page.

- Al-Sayah, M. A., & McDonald, R. (2012). Strategies for the Analysis of Highly Reactive Pinacolboronate Esters. Journal of Pharmaceutical and Biomedical Analysis.

- Tang, W. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks.

- Li, W., et al. (2005). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Organic Syntheses.

- Piutti, C., & Quartieri, F. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- Myers, A. (n.d.). The Suzuki Reaction. Chem 115 Course Material.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

- Cravotto, G., & Cintas, P. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI.

- Tokyo Chemical Industry. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Technical Report.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. 4-Methoxy-6-methylpyridin-3-ylboronic acid [stage0.myskinrecipes.com]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. nbinno.com [nbinno.com]

- 15. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry [mdpi.com]

- 16. Pinacol ester (dimethylphenylsilyl)boronic acid - Enamine [enamine.net]

- 17. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]

- 18. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Organic Syntheses Procedure [orgsyn.org]

- 24. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Cross-Coupling of 2-Pyridone-5-Boronic Acids

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules utilizing 2-pyridone-5-boronic acids in cross-coupling reactions. This guide is structured to provide in-depth, field-proven insights to help you navigate the common challenges and optimize your reaction yields. We will delve into the underlying chemical principles to empower you with the knowledge to not just follow protocols, but to troubleshoot effectively.

Troubleshooting Guide: Low Yields and Reaction Failures

This section addresses the most frequently encountered issues during the cross-coupling of 2-pyridone-5-boronic acids, presented in a question-and-answer format to directly tackle specific experimental problems.

Question 1: My Suzuki-Miyaura reaction with a 2-pyridone-5-boronic acid is giving very low to no yield of the desired product. What are the most likely causes?

Low yields in this specific cross-coupling are often attributable to a combination of factors inherent to the 2-pyridone scaffold. The primary culprits are the instability of the boronic acid and challenges within the catalytic cycle.[1][2][3]

-

Protodeboronation: The most significant side reaction is the cleavage of the C-B bond, replacing it with a C-H bond, which leads to the formation of the simple 2-pyridone starting material.[4][5] 2-Pyridylboronic acids are notoriously unstable, especially at neutral pH, where they can form a zwitterionic intermediate that rapidly decomposes.[4][5][6]

-

Slow Transmetalation: As electron-deficient heteroaromatic compounds, 2-pyridone boronic acids exhibit a slower rate of transmetalation onto the palladium catalyst compared to more electron-rich aryl boronic acids.[1][3]

-

Catalyst Inhibition or Deactivation: The Lewis basic nitrogen atom in the pyridone ring can coordinate to the palladium center, leading to catalyst poisoning and the formation of inactive complexes, thereby halting the catalytic cycle.[7]

Question 2: How can I minimize protodeboronation of my 2-pyridone-5-boronic acid?

Minimizing protodeboronation is critical for achieving good yields. The key is to control the reaction conditions to disfavor the decomposition pathway and to use more stable forms of the boronic acid.

-

pH Control: The rate of protodeboronation for 2-pyridylboronic acids is highly pH-dependent, with a maximum rate around neutral pH.[5] Conducting the reaction under more basic conditions can suppress the formation of the reactive zwitterionic intermediate.[5]

-

"Slow-Release" Strategies: Utilizing more stable boronic acid derivatives that slowly release the active boronic acid into the reaction mixture is a highly effective approach.[4] This keeps the instantaneous concentration of the unstable boronic acid low, favoring the desired cross-coupling over decomposition.[5] Consider using:

-

MIDA (N-methyliminodiacetic acid) boronate esters: These are highly stable, crystalline solids that are compatible with a wide range of reaction conditions and release the boronic acid in a controlled manner.[5]

-

Organotrifluoroborates (prepared from the boronic acid and KHF₂): These derivatives also exhibit enhanced stability and can lead to improved yields.[4][8]

-

-

Careful Choice of Base: The base plays a crucial role not only in activating the boronic acid for transmetalation but also in influencing the rate of protodeboronation.[9][10] While a base is necessary, its strength and composition should be carefully considered. Stronger bases can sometimes accelerate decomposition.

Question 3: My reaction stalls, and I recover my starting materials. How can I improve the catalytic cycle efficiency?

Stalling of the reaction suggests issues with the catalyst's activity or stability. Addressing catalyst inhibition and promoting the key steps of the catalytic cycle are paramount.

-

Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands are often preferred as they can:

-

Promote the oxidative addition step.

-

Stabilize the palladium center.

-

Sterically hinder the coordination of the pyridone nitrogen to the palladium.[11]

-

Recommended Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) have shown success in challenging cross-coupling reactions.[11]

-

-

Palladium Precatalyst: The choice of palladium source can influence the concentration of the active Pd(0) species. Using a precatalyst that rapidly generates the active catalyst can be beneficial, especially with unstable boronic acids.[12]

-

Base Selection: The base is essential for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.[9][13][14]

-

Solvent System: The choice of solvent can impact the solubility of the reagents and the stability of the catalytic species. Anhydrous, degassed solvents are crucial to prevent side reactions.

Frequently Asked Questions (FAQs)

Q1: Should I protect the N-H of the 2-pyridone?

While not always mandatory, N-protection of the 2-pyridone can be beneficial. The acidic N-H proton can potentially interfere with the basic conditions of the reaction. Furthermore, attaching a protecting group can improve the solubility of the starting material in organic solvents and can electronically modify the pyridone ring, potentially influencing the rate of transmetalation. Common protecting groups include benzyl (Bn), p-methoxybenzyl (PMB), or a simple methyl group.

Q2: I observe a significant amount of homocoupling of my boronic acid. How can I prevent this?

Homocoupling (the formation of a bipyridone) is often promoted by the presence of oxygen or excess Pd(II) species.[11] To minimize this side reaction:

-

Thorough Degassing: Ensure your reaction mixture is rigorously degassed to remove oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen.

-

Use of a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to Pd(II) sources that require in situ reduction.[18]

-

Efficient Precatalyst Systems: Employing a precatalyst that is efficiently reduced to the active Pd(0) species can also limit the amount of Pd(II) available for homocoupling pathways.[11]

Q3: What is the best way to purify my final 2-pyridone-containing product?

2-pyridone-containing compounds can be quite polar due to the amide functionality and the pyridine nitrogen. This can make purification challenging.

-

Normal-Phase Chromatography: Silica gel chromatography is often the first choice. You may need to use more polar solvent systems than for less polar compounds. A common mobile phase is a gradient of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of methanol.[19] Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes improve peak shape and prevent streaking by neutralizing acidic sites on the silica.

-

Reverse-Phase Chromatography: For highly polar compounds, C18 reverse-phase chromatography using a water/acetonitrile or water/methanol gradient may be more effective.

-

Acid-Base Extraction: An initial workup involving an acid-base extraction can help remove some impurities. However, be mindful of the pKa of your product to avoid its loss into the aqueous layer.

Experimental Protocols & Methodologies

General Protocol for Suzuki-Miyaura Coupling of 2-Pyridone-5-Boronic Acids

This protocol provides a starting point for optimization. The specific conditions may need to be adjusted based on the reactivity of your coupling partner.

Materials:

-

2-Pyridone-5-boronic acid or a stabilized derivative (e.g., MIDA ester) (1.0 equiv)

-

Aryl/heteroaryl halide (1.2 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃ or a Buchwald precatalyst) (1-5 mol%)

-

Phosphine ligand (e.g., SPhos) (2-10 mol%)

-

Base (e.g., K₃PO₄) (2-3 equiv)

-

Anhydrous, degassed solvent (e.g., dioxane or toluene/water mixture)

Procedure:

-

To a flame-dried Schlenk flask, add the 2-pyridone-5-boronic acid derivative, aryl/heteroaryl halide, palladium precatalyst, ligand, and base.

-

Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting Logic Flow

Caption: Troubleshooting workflow for low yields.

Key Factors Influencing Reaction Success

Caption: Interplay of key reaction factors.

References

-

Buchwald, S. L., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(34), 6438-6441. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 46(28), 5356-5360. [Link]

-

Protodeboronation. In Wikipedia. Retrieved February 15, 2026, from [Link]

-

Cox, P. A., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids - pH-rate profiles, auto-catalysis and disproportionation - Account. Organic & Biomolecular Chemistry, 14(24), 5761-5775. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2020). Proposed mechanism for the protodeboronation of 2-pyridyl boronic acid. ResearchGate. [Link]

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(8), 525-533. [Link]

-

Lee, C.-H., et al. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. Molecules, 26(22), 6825. [Link]

-

Campeau, L.-C., et al. (2005). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society, 127(49), 17560-17561. [Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

-

Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 15, 2026, from [Link]

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(8), 525-533. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Li, X., et al. (2012). Palladium-catalyzed selective oxidative olefination and arylation of 2-pyridones. Organic & Biomolecular Chemistry, 10(13), 2563-2566. [Link]

-

Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1275-1283. [Link]

-

Various Authors. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

-

Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]

-

Dolle, F., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Collection of Czechoslovak Chemical Communications, 66(7), 1035-1046. [Link]

-

Various Authors. (2023, December 20). Help needed with unreproducible Suzuki coupling. Reddit. [Link]

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

-

Budiman, Y. P., et al. (2025). Catalytic efficiency of Cu-MOFs: HKUST-1 and CuBDC for the protodeboronation of aryl boronic acids. RSC Advances, 15(48), 29453-29461. [Link]

-

Daugulis, O., et al. (2018). From Mono- N-Protected Amino Acids to Pyridones: A Decade of Evolution of Bifunctional Ligands for Pd(II)-Catalyzed C-H Activation. Accounts of Chemical Research, 51(9), 2118-2129. [Link]

-

Hodgson, P. B., & Salingue, F. (2004). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 69(4), 1213-1216. [Link]

-

Organic Syntheses. (n.d.). 1-methyl-2-pyridone. Retrieved February 15, 2026, from [Link]

-

Yoshino, T., & Matsunaga, S. (2017). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science, 8(12), 7935-7945. [Link]

-

Ghorbani-Vaghei, R., et al. (2016). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity. Scientia Iranica, 23(1), 221-229. [Link]

-

Newton, C. G., et al. (2016). Iterative reactions of transient boronic acids enable sequential C–C bond formation. Nature Chemistry, 8(4), 358-362. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 15, 2026, from [Link]

-

de la Torre, J. C., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(45), 29511-29532. [Link]

-

Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. Retrieved February 15, 2026, from [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

-

Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. Retrieved February 15, 2026, from [Link]

Sources

- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Protodeboronation - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. dspace.mit.edu [dspace.mit.edu]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. semanticscholar.org [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scholarship.claremont.edu [scholarship.claremont.edu]

- 18. Yoneda Labs [yonedalabs.com]

- 19. teledynelabs.com [teledynelabs.com]

Safety Operating Guide

(6-Hydroxy-4-methylpyridin-3-yl)boronic acid proper disposal procedures

Part 1: Executive Safety & Characterization

Immediate Action Required: Do not dispose of this compound via sanitary sewer systems. While boronic acids are often viewed as "mild" reagents, the heterocyclic core and boron content require specific thermal destruction methods to prevent environmental phytotoxicity and nitrogenous accumulation.

Chemical Identity & Hazard Profile

| Parameter | Detail |

| Chemical Name | (6-Hydroxy-4-methylpyridin-3-yl)boronic acid |

| Common Synonyms | 2-Hydroxy-4-methylpyridine-5-boronic acid; 4-Methyl-6-oxo-1,6-dihydropyridine-3-boronic acid |

| CAS Number | 906352-80-5 (Verify against specific isomer/salt on container) |

| Molecular Formula | C₆H₈BNO₃ |

| Physical State | Solid (Powder), typically off-white to yellow |

| GHS Classification | Warning [1][2][3] • Skin Irrit. 2 (H315) [1] • Eye Irrit. 2A (H319) • STOT SE 3 (H335 - Respiratory Irritation) |

| Reactivity Alert | Oxidative Sensitivity: Boronic acids undergo exothermic deboronation in the presence of strong oxidizers (e.g., H₂O₂, KMnO₄), releasing the parent phenol/pyridone and boric acid. |

Part 2: Waste Stream Segregation Logic

Effective disposal relies on chemical compatibility. This compound is a Non-Halogenated Organic but has specific incompatibilities.

Compatibility Matrix

| Waste Stream | Status | Technical Rationale |

| Non-Halogenated Organic Solvents | Compatible | Preferred stream for solutions (e.g., in MeOH, DMSO, Acetone). |

| Solid Hazardous Waste | Compatible | Preferred stream for pure solid reagent or silica gel scrapings. |

| Halogenated Solvents | Conditional | Only if dissolved in DCM/Chloroform. Do not mix unless necessary (increases disposal cost). |

| Oxidizing Acids (Nitric, Perchloric) | PROHIBITED | Risk of rapid, exothermic oxidation and gas evolution. |

| Aqueous/Sewer | PROHIBITED | Boron is difficult to remove in municipal water treatment and is phytotoxic to aquatic plant life. |

Part 3: Step-by-Step Disposal Protocol

Phase A: Solid Waste (Pure Reagent or Spills)

Objective: Containment for high-temperature incineration.

-

PPE Verification: Don Nitrile gloves (0.11 mm minimum), safety goggles, and a lab coat. If handling >10g of fine powder, use a NIOSH N95 respirator or work inside a fume hood to prevent inhalation (H335).

-

Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar. Avoid metal containers if acidic impurities are present.

-

Transfer:

-

Pure Reagent: Transfer directly to the container.

-

Spill Cleanup: Do not use water initially. Sweep up carefully to avoid dust generation.[2] Place sweepings into the container. Wipe the surface with a damp paper towel and add the towel to the solid waste.

-

-

Labeling:

-

Primary Tag: "Hazardous Waste - Solid Organic"

-

Constituents: "(6-Hydroxy-4-methylpyridin-3-yl)boronic acid" (95%), "Trace Water/Paper".

-

Hazard Checkbox: [x] Irritant [x] Toxic.

-

Phase B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Objective: Prevent inadvertent chemical reactions in the waste drum.

-

Quenching (Critical Step):

-

If the reaction mixture contains residual oxidizers (e.g., from a Suzuki coupling workup using peroxides), quench with a mild reducing agent (Sodium Thiosulfate or Sodium Bisulfite) before adding to the waste container.

-

Test: Use starch-iodide paper to confirm no active oxidizers remain.

-

-

Solvent Compatibility Check:

-

If the solvent is Methanol, Ethanol, DMSO, or DMF: Use Non-Halogenated Waste .

-

If the solvent is DCM or Chloroform: Use Halogenated Waste .

-

-

pH Adjustment: Ensure the solution pH is between 5 and 9. Highly acidic boronic acid solutions can degrade containers over time.

-

Transfer & Labeling:

-

Pour into the appropriate carboy (20L HDPE typical).

-

Log the addition on the carboy tag: "Pyridine boronic acid derivative (<1%)".

-

Part 4: Scientific Context & Mechanism

Understanding the chemistry ensures safety. Boronic acids are not inert "salts"; they are Lewis acids susceptible to Protodeboronation and Oxidative Deboronation .

-

Protodeboronation: In the presence of strong acids or bases at high temperatures, the C-B bond cleaves, yielding 6-hydroxy-4-methylpyridine and boric acid. This parent pyridine is stable but adds nitrogen load to the waste stream.

-

Oxidative Deboronation: As detailed in Boronic Acid with High Oxidative Stability (Graham et al., 2021), boronic acids react with Reactive Oxygen Species (ROS).[4] In a waste drum containing peroxides, this reaction is exothermic.

Implication for Disposal: Never treat this waste as "General Trash" or mix with "Oxidizing Waste." The resulting heat could pressurize the container.

Part 5: Visual Workflow (Operational Logic)

The following diagram illustrates the decision logic for disposing of (6-Hydroxy-4-methylpyridin-3-yl)boronic acid.

Figure 1: Decision tree for waste stream selection ensuring segregation from oxidizers and proper solvent classification.

References

-

Sigma-Aldrich. (2025).[1] Safety Data Sheet: (6-Hydroxy-4-methylpyridin-3-yl)boronic acid. Retrieved from

-

U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Managing Your Waste. RCRA Guidelines. Retrieved from

-

Graham, B., Windsor, I. W., Gold, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10). Retrieved from [7]

-

National Institutes of Health (NIH). PubChem Compound Summary: Pyridine-3-boronic acid derivatives. Retrieved from

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. angenechemical.com [angenechemical.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.